molecular formula C20H21N3O3S2 B3649451 N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

Cat. No.: B3649451
M. Wt: 415.5 g/mol
InChI Key: QKCQYNPRBMTGSP-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzothiazole core, a methoxybenzyl group, and a propanamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using 4-methoxybenzyl chloride and an appropriate nucleophile.

    Attachment of the Propanamide Moiety: The propanamide group can be attached through amide bond formation using propanoic acid or its derivatives and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The methoxybenzyl group may enhance its binding affinity to certain targets, while the propanamide moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the benzothiazole core.

    Propanamide: Contains the propanamide moiety but lacks the benzothiazole and methoxybenzyl groups.

Uniqueness

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is unique due to its combination of a benzothiazole core, a methoxybenzyl group, and a propanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-18(24)22-14-6-9-16-17(10-14)28-20(23-16)27-12-19(25)21-11-13-4-7-15(26-2)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCQYNPRBMTGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
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N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
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N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

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